N-[(adamantan-2-yl)methyl]aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H23N |
|---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(2-adamantylmethyl)aniline |
InChI |
InChI=1S/C17H23N/c1-2-4-16(5-3-1)18-11-17-14-7-12-6-13(9-14)10-15(17)8-12/h1-5,12-15,17-18H,6-11H2 |
InChI Key |
CTRWYTPTGSEGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N Adamantan 2 Yl Methyl Aniline
Approaches to Carbon-Nitrogen Bond Formation
The formation of the C-N bond between the adamantyl methyl group and the aniline (B41778) nitrogen is a critical step in the synthesis of the title compound. Several established and emerging methodologies can be employed for this transformation.
Reductive Amination Protocols for N-Alkylation
Reductive amination is a widely utilized and versatile method for the synthesis of secondary and tertiary amines. thieme-connect.comlibretexts.org This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. libretexts.orgyoutube.com For the synthesis of N-[(adamantan-2-yl)methyl]aniline, this would typically involve the reaction of adamantan-2-one with aniline to form an intermediate imine, which is then reduced.
Key aspects of this protocol include:
Reaction Components : The primary starting materials are an adamantane-based carbonyl compound, such as adamantan-2-one, and aniline. thieme-connect.com
Reducing Agents : A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. libretexts.orgnih.gov Borane-tetrahydrofuran complex (BH₃·THF) has also been shown to be effective, sometimes in combination with activating agents like trimethylsilyl (B98337) chloride (TMSCl). thieme-connect.com
Catalysis : The reaction is often catalyzed by acid, which facilitates the formation of the iminium ion intermediate. nih.gov However, acid-free conditions have also been developed, which are advantageous when acid-sensitive functional groups are present. rsc.org
Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, at temperatures ranging from 0 °C to room temperature. thieme-connect.comchemicalbook.com
The reductive amination of sterically hindered ketones like adamantan-2-one with electron-deficient anilines can be challenging. thieme-connect.com However, advancements in methodology, such as the use of specific reagent combinations like BH₃·THF/TMSCl/DMF, have shown to be effective for such transformations, providing high yields. thieme-connect.com
| Method | Reducing Agent/Additives | Solvent | Typical Reaction Time | Applicability | Reference |
|---|---|---|---|---|---|
| Method A | BH₃·THF/AcOH | CH₂Cl₂ | 3–41 hours | General reductive amination | thieme-connect.com |
| Method B | BH₃·THF/TMSCl | DMF | 10–230 minutes | Efficient for sterically hindered and electron-deficient amines | thieme-connect.com |
| Method C | NaBH₄/TMSCl | DMF | 10–230 minutes | Alternative to Method B | thieme-connect.com |
Metal-Catalyzed N-Arylation Reactions (e.g., Chan-Lam, Palladium-catalyzed)
Metal-catalyzed cross-coupling reactions provide powerful alternatives for forming C-N bonds.
Chan-Lam Coupling:
The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of aryl carbon-heteroatom bonds, including C-N bonds. organic-chemistry.orgnrochemistry.com It typically involves the reaction of a boronic acid with an amine in the presence of a copper catalyst and an oxidant, often atmospheric oxygen. organic-chemistry.org For the synthesis of N-arylated adamantane (B196018) derivatives, this reaction has been optimized, with studies showing that the reactivity of adamantane-containing amines is highly dependent on their structure. researchgate.netbohrium.com Yields of up to 74% have been achieved for monoamines under optimized conditions, which include using copper(II) acetate (B1210297) as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile. researchgate.netbohrium.comrjeid.com
Palladium-Catalyzed N-Alkylation:
Palladium-catalyzed N-alkylation has emerged as a highly efficient method for the synthesis of amines. rsc.orgchemrxiv.org This approach often utilizes the "borrowing hydrogen" methodology, where an alcohol is temporarily dehydrogenated to an aldehyde in situ, which then undergoes reductive amination with an amine. chemrxiv.org Palladium catalysts, both homogeneous and heterogeneous, have been developed for this transformation. mdma.chresearchgate.net For instance, an iron oxide-immobilized palladium catalyst has been shown to be effective for the N-alkylation of anilines with alcohols under base- and organic ligand-free conditions. mdma.chresearchgate.net While direct application to adamantane derivatives is a specific area of interest, the general methodology offers a promising route.
| Reaction | Catalyst | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Chan-Lam Coupling | Copper(II) acetate | Aryl boronic acids, amines | Can be performed in air at room temperature. | organic-chemistry.orgnrochemistry.com |
| Palladium-Catalyzed N-Alkylation | Palladium complexes (e.g., Pd/Fe₂O₃) | Alcohols, amines | Utilizes "borrowing hydrogen" methodology; can be base-free. | rsc.orgchemrxiv.orgmdma.ch |
Alternative Alkylation Methods Utilizing Carbon Dioxide and Hydrogen
Recent advancements have explored the use of carbon dioxide (CO₂) as a C1 source for the N-methylation of anilines in the presence of hydrogen. rsc.orgionike.com This method offers a sustainable approach to amine synthesis. The reaction is typically catalyzed by transition metal complexes, such as cobalt or ruthenium systems. rsc.orgresearchgate.net The proposed mechanism involves the formation of a formamide (B127407) intermediate from the reaction of the amine with CO₂ and H₂, which is then hydrogenated to the corresponding methylamine. ionike.com While this has been demonstrated for N-methylation, its adaptation for the introduction of larger alkyl groups like the adamantyl methyl group would represent a significant extension of this methodology. Another innovative approach involves the direct α-alkylation of primary aliphatic amines activated by CO₂, which proceeds via a photoredox and hydrogen atom transfer (HAT) catalytic cycle. nih.gov
Synthesis of Adamantane-Derived Precursors
The availability of suitable adamantane-derived precursors, specifically those containing a carbonyl or a potential carbonyl group at the 2-position, is essential for the synthesis of this compound.
Synthetic Routes Involving Adamantan-2-one and Adamantane-1-carbaldehyde (B57758)
Adamantan-2-one:
Adamantan-2-one is a key precursor for introducing the adamant-2-yl moiety. It can be synthesized through the oxidation of adamantane. One method involves the oxidation of adamantane with concentrated sulfuric acid. google.comgoogle.com Another approach utilizes a vanadium-catalyzed oxidation of adamantane with hydrogen peroxide. chemicalbook.com The synthesis of adamantan-2-one has been achieved with yields of up to 78%. google.com
Adamantane-1-carbaldehyde:
Adamantane-1-carbaldehyde is another valuable precursor. chemicalbook.com It can be synthesized through the oxidation of adamantane-1-methanol using methods like the Swern oxidation, which can provide yields around 71-80%. A gallium chloride-mediated carbonylation of adamantane with carbon monoxide at room temperature and atmospheric pressure has also been reported to produce adamantane-1-carbaldehyde in up to 84% yield. acs.org
Framework Construction and Rearrangement Strategies for Adamantane Skeletons
The adamantane framework itself can be constructed through various synthetic strategies. The first synthesis involved the construction from acyclic starting materials. mdpi.com A more common and higher-yielding approach involves the Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene. nih.govyoutube.com
Rearrangement reactions are also crucial for accessing specific substitution patterns on the adamantane cage. acs.org For instance, the noradamantane-adamantane rearrangement can be utilized to synthesize 1,2-disubstituted adamantane derivatives. uni-giessen.denih.gov This rearrangement proceeds through a carbocationic intermediate and can be influenced by reaction conditions and the presence of trapping nucleophiles. uni-giessen.de These strategies are fundamental to creating the diverse range of functionalized adamantanes used in medicinal chemistry and materials science. rsc.orgnih.gov
Optimization of Reaction Conditions and Catalyst Systems
Ligand Design and Catalyst Selection for Enhanced Selectivity and Yield
The choice of catalyst is paramount in the N-alkylation of anilines to maximize the yield of the desired mono-alkylated product and minimize the formation of the tertiary amine, N,N-bis[(adamantan-2-yl)methyl]aniline. Research into the N-alkylation of anilines has explored a wide array of catalyst systems, which are applicable to the synthesis of the title compound. scribd.com
Homogeneous catalysts, particularly those based on transition metals like ruthenium, iridium, and chromium, have demonstrated high efficacy. researchgate.netcolab.ws For instance, ruthenium complexes such as [RuCl₂(p-cymene)]₂ and iridium complexes are effective catalysts for the N-alkylation of anilines with alcohols. scribd.com The activity of these catalysts is often enhanced by the use of specific ligands. Pincer-type ligands, which bind to the metal center through multiple atoms, can confer high stability and activity to the catalyst. For example, a ruthenium complex with a 1,10-phenanthroline-containing NNN-pincer ligand has shown uniquely high efficiency in the N-alkylation of various anilines. scribd.com
For the reductive amination of adamantane-2-carbaldehyde (B1281899), various reducing agents can be utilized, from classic hydride reagents like sodium borohydride (NaBH₄) to catalytic hydrogenation. organic-chemistry.orgrsc.org The use of catalytic systems, such as copper-catalyzed reductive amination with molecular hydrogen, offers a greener and more practical alternative. rsc.org The development of heterogeneous catalysts, where the active metal is supported on materials like alumina (B75360) or zeolites, is also an area of interest as it simplifies catalyst separation and recycling. scribd.com
| Catalyst System | Alkylating Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / Ligand | Alcohols | Base (e.g., K₂CO₃), 80-120°C | High activity and selectivity for mono-alkylation. | scribd.com |
| Iridium Pincer Complexes | Alcohols | Base (e.g., t-BuOK), 100-150°C | High turnover numbers (TON), robust and versatile. | scribd.com |
| Cu(OAc)₂ | Ketones/Aldehydes + H₂ | Molecular Hydrogen, 80-120°C | Uses inexpensive, earth-abundant metal; environmentally friendly. | rsc.org |
| 10% Pd/C | Aldehydes + H₂ | Hydrogen gas, Room Temp - 80°C | Standard catalytic hydrogenation, effective for imine reduction. | bohrium.com |
| Chromium Complexes | Alcohols | 80-140°C | Catalyzes C-N bond formation via borrowing hydrogen mechanism. | researchgate.net |
Investigation of Stereochemical Control in Synthetic Pathways
A significant feature of this compound is its chirality. The C-2 position of the adamantane skeleton is a prochiral center, and the attachment of the methylaniline group creates a stereocenter at the methylene (B1212753) bridge's point of attachment to the cage. Therefore, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. The investigation of stereochemical control is crucial for applications where a single enantiomer is required.
Stereocontrol can be achieved through several strategies. One approach involves the use of chiral starting materials. Synthesizing adamantane-2-carbaldehyde in an enantiomerically pure form would allow for a direct stereospecific synthesis. Another common method is asymmetric reduction of the intermediate imine formed between adamantane-2-carbaldehyde and aniline. This can be accomplished using chiral reducing agents or a chiral catalyst during catalytic hydrogenation.
Research on the stereoselective synthesis of other 2-substituted adamantane derivatives provides a framework for this endeavor. rsc.org For instance, efficient stereoselective synthesis routes for adamantyl-substituted piperidines have been developed, demonstrating that chirality can be effectively controlled in molecules containing this bulky cage. rsc.org The different binding profiles of stereoisomers of other adamantane derivatives with biological targets underscore the importance of accessing enantiomerically pure compounds. rsc.org
Derivatization of the this compound Core
The this compound scaffold possesses two distinct regions for further chemical modification: the aniline aromatic ring and the adamantane cage. This allows for the synthesis of a diverse library of derivatives with tailored properties.
Functionalization of the Aromatic Ring via Electrophilic Substitution
The aniline ring in this compound is susceptible to electrophilic aromatic substitution. The amino group, even when alkylated, is an activating, ortho-, para-directing group. wikipedia.orglibretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which increases the electron density at the ortho and para positions, making them more nucleophilic. wikipedia.org
The bulky (adamantan-2-yl)methyl substituent exerts a significant steric hindrance at the ortho positions. Consequently, electrophilic substitution is expected to occur predominantly at the para-position. Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be applied. byjus.commasterorganicchemistry.com To avoid potential side reactions like oxidation of the amino group, particularly during nitration, the nitrogen can be temporarily protected, for example, by acetylation. wikipedia.org
| Reaction | Reagents | Expected Major Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in CH₃COOH | N-[(Adamantan-2-yl)methyl]-4-bromoaniline | wikipedia.org |
| Nitration | HNO₃, H₂SO₄ (with N-protection) | N-[(Adamantan-2-yl)methyl]-4-nitroaniline | openstax.org |
| Sulfonation | Fuming H₂SO₄ | 4-({[(Adamantan-2-yl)methyl]amino})benzenesulfonic acid | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with N-protection) | 1-[4-({[(Adamantan-2-yl)methyl]amino})phenyl]ethan-1-one | masterorganicchemistry.com |
Modifications and Functionalization of the Adamantane Fragment
The adamantane cage itself is a robust hydrocarbon scaffold that can be functionalized, typically at its bridgehead (tertiary C-H) positions. These reactions often require forceful conditions, such as the use of strong acids or radical initiators. nih.govrsc.org Direct C-H functionalization methods are an attractive strategy for introducing new substituents onto the cage without requiring pre-functionalized starting materials. nih.gov
For the this compound molecule, the adamantane moiety has two tertiary bridgehead carbons (C-1 and C-3) that are prime targets for functionalization. Reactions such as bromination with elemental bromine or oxidation using chromic acid can introduce functional groups at these positions. It is important to consider that the aniline portion of the molecule may be sensitive to these harsh conditions and might require a protective group strategy. Radical-based functionalization reactions, which can directly convert C-H bonds to C-C bonds, offer a versatile route to a wide range of derivatives incorporating diverse functional groups like alkenes, alkynes, and carbonyls. rsc.org
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For N-[(adamantan-2-yl)methyl]aniline, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to gain insight into the molecule's preferred conformation.
Proton and Carbon-13 NMR for Structural Assignment
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the adamantyl cage, the methylene (B1212753) bridge, the N-H proton, and the aromatic protons of the aniline (B41778) ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the adamantane (B196018) cage would be found in the upfield region (typically 1.5-2.5 ppm). The methylene bridge protons would likely appear at an intermediate chemical shift, influenced by both the adamantane and the aniline moieties.
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The adamantane cage, with its unique C₃ symmetry when unsubstituted, would show a more complex pattern of signals in this 2-substituted derivative. The carbon atoms of the aniline ring would resonate in the aromatic region (typically 110-150 ppm), while the carbons of the adamantane cage and the methylene bridge would appear in the aliphatic region. The specific chemical shifts would be crucial for confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH | 1.5 - 2.5 | 25 - 45 |
| Adamantane CH₂ | 1.5 - 2.5 | 25 - 45 |
| Methylene (-CH₂-) | 3.0 - 4.0 | 40 - 55 |
| NH | 3.5 - 5.0 (broad) | N/A |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-N | N/A | 140 - 150 |
Application of Advanced NMR Techniques for Conformational Analysis
To gain a deeper understanding of the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity within the adamantane cage and the aniline ring. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra. HMBC, which shows correlations between protons and carbons over two or three bonds, would be particularly valuable in establishing the connectivity between the methylene bridge and both the adamantane cage and the aniline ring.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide information about the spatial proximity of protons, offering insights into the preferred conformation of the molecule, particularly regarding the orientation of the bulky adamantane group relative to the aniline ring.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Elucidation of Characteristic Functional Group Vibrations
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond, the C-N bond, the aromatic C-H bonds, and the aliphatic C-H bonds. The N-H stretching vibration would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the adamantane and methylene groups would appear just below 3000 cm⁻¹. The spectrum would also show characteristic bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium - Weak |
| Aromatic C-H Stretch | > 3000 | Medium - Weak |
| Aliphatic C-H Stretch | < 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Conformational Insights Derived from Vibrational Modes
While the primary role of IR and Raman spectroscopy in this context is functional group identification, subtle shifts in the positions and intensities of certain vibrational modes can provide conformational information. For instance, the N-H stretching frequency can be sensitive to hydrogen bonding, which might provide clues about intermolecular interactions in the solid state or in solution. Low-frequency modes in the Raman spectrum could correspond to vibrations of the entire molecular skeleton, and their analysis, often aided by computational modeling, could offer further insights into the molecule's conformational preferences.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would be used to determine the precise mass and, from that, the elemental formula of the compound, confirming its identity.
The fragmentation pattern observed in the mass spectrum would be highly informative for structural elucidation. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the adamantane cage, leading to the formation of a stable adamantyl cation or a radical. Another likely fragmentation would be the cleavage of the C-N bond, generating fragments corresponding to the aniline moiety and the adamantylmethyl group. The analysis of these fragment ions would provide conclusive evidence for the proposed structure of this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a new compound. By measuring the mass-to-charge ratio of an ion with very high precision, it is possible to determine its elemental composition.
For this compound, with a chemical formula of C₁₇H₂₃N, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula, confirming that the synthesized compound has the expected atomic constituents.
Analysis of Fragmentation Patterns for Structural Information
In addition to providing the molecular formula, mass spectrometry can offer significant structural insights through the analysis of fragmentation patterns. The molecular ion of this compound, when subjected to ionization energy, would be expected to break apart in a predictable manner, yielding a series of fragment ions.
The fragmentation pattern would be characteristic of the compound's structure. Key fragmentations would likely include:
Loss of the aniline or benzylamine (B48309) moiety: Cleavage of the bond between the adamantyl cage and the methylaniline group would result in characteristic fragment ions.
Fragmentation of the adamantane cage: The adamantane structure itself can undergo specific fragmentation pathways, leading to a series of smaller hydrocarbon ions.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and would be expected to be a prominent feature in the mass spectrum.
A detailed analysis of the m/z values of these fragments would allow for the reconstruction of the molecule's connectivity, distinguishing it from its 1-adamantyl isomer, as the stability of the resulting carbocations would differ.
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide a wealth of information about this compound, assuming a suitable single crystal could be grown.
Determination of Molecular and Crystal Structures
A successful X-ray crystallographic analysis would yield the precise coordinates of each atom in the molecule, allowing for the determination of all bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity of the adamant-2-yl group to the methylaniline fragment and reveal the molecule's preferred conformation in the crystalline state.
Furthermore, the analysis would determine the crystal system, space group, and unit cell dimensions, providing a complete picture of how the molecules are arranged to form the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography reveals the intricate network of intermolecular interactions that hold the crystal together. For this compound, this analysis would focus on identifying and characterizing non-covalent interactions such as:
Hydrogen bonding: The N-H group of the aniline moiety could act as a hydrogen bond donor, potentially forming N-H···π interactions with the aromatic ring of a neighboring molecule or other weaker interactions.
π-π stacking: The aniline rings of adjacent molecules might engage in π-π stacking interactions, further stabilizing the crystal structure.
Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point and solubility.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational tool partitions the crystal space into regions belonging to individual molecules, allowing for the visualization and quantification of intermolecular contacts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the aniline chromophore. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be sensitive to the electronic environment of the aromatic ring. The presence of the adamantylmethyl substituent might cause subtle shifts in the absorption maxima compared to unsubstituted aniline, providing further electronic characterization of the molecule.
Investigation of Electronic Transitions and Chromophoric Behavior
The electronic absorption characteristics of this compound are primarily governed by the aniline chromophore. The ultraviolet-visible (UV-Vis) spectrum of aniline and its N-alkylated derivatives typically displays two main absorption bands originating from π → π* transitions within the benzene (B151609) ring. The more intense band, often referred to as the E2-band (excitation to the ¹Bb state), is usually observed at shorter wavelengths, while a less intense band, the B-band (excitation to the ¹Lb state), appears at longer wavelengths and often exhibits fine vibronic structure.
For this compound, the chromophoric system is the N-alkylaniline moiety. The bulky, non-conjugated adamantyl group is not expected to directly participate in the electronic transitions but can exert steric and electronic effects that modulate the aniline chromophore. The nitrogen atom's lone pair of electrons can conjugate with the π-system of the benzene ring, a phenomenon central to the chromophoric behavior of anilines. This interaction leads to a bathochromic (red) shift of the absorption bands compared to benzene.
In N-alkylanilines, the degree of this conjugation can be influenced by the steric hindrance around the nitrogen atom. For instance, in a related bulky N-alkylaniline, N-tert-butylaniline, the steric bulk of the tert-butyl group can cause a slight twisting of the C-N bond, which may reduce the overlap between the nitrogen lone pair and the aromatic π-system. This would result in a hypsochromic (blue) shift compared to less hindered N-alkylanilines. A similar effect can be anticipated for this compound due to the voluminous adamantyl cage.
Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds
| Transition | Typical Wavelength Range (nm) for N-Alkylanilines | Nature of Transition |
| ¹Lb ← ¹A | 280 - 310 | π → π |
| ¹La ← ¹A | 230 - 260 | π → π |
It is important to note that theoretical and computational studies on related adamantane-containing hydrazone derivatives have been employed to interpret their UV-Vis spectra, indicating that computational methods could provide valuable insights into the electronic structure and transitions of this compound. researchgate.net
Analysis of Solvent Effects on Electronic Spectra
The electronic absorption spectrum of this compound is anticipated to exhibit solvatochromism, which is the change in the position, intensity, and shape of the absorption bands in response to the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule.
For N-alkylanilines, the ground state is less polar than the excited state, which possesses a more significant charge-transfer character. In the excited state, there is an increased electronic density transfer from the nitrogen atom to the benzene ring. Consequently, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization typically leads to a bathochromic (red) shift in the absorption maximum as the energy gap between the ground and excited states decreases.
The magnitude of the solvatochromic shift can provide information about the change in the dipole moment of the molecule upon electronic excitation. The study of solvatochromic behavior in a series of solvents with varying polarities, such as hexane, chloroform, and ethanol, would be necessary for a comprehensive analysis.
While no specific experimental data for the solvatochromism of this compound has been reported, studies on other N-substituted anilines and related dye molecules demonstrate that both positive (bathochromic) and negative (hypsochromic) solvatochromism can occur, sometimes even a reversal in solvatochromism depending on the specific interactions between the solute and solvent molecules, such as hydrogen bonding capabilities. nih.govnih.gov For instance, in solvents capable of acting as hydrogen bond donors, specific interactions with the nitrogen lone pair could influence the electronic transitions.
Table 2: Predicted Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound
| Solvent | Polarity (Dielectric Constant) | Expected Shift Direction | Rationale |
| n-Hexane | 1.88 | - (Reference) | Non-polar solvent, minimal stabilization of excited state. |
| Dichloromethane | 8.93 | Bathochromic (Red) | Increased stabilization of the more polar excited state. |
| Ethanol | 24.55 | Bathochromic (Red) | High polarity and hydrogen bonding potential stabilize the excited state. |
The analysis of solvent effects using multiparametric scales, such as the Catalán solvent parameters, could further elucidate the nature of the solute-solvent interactions influencing the electronic spectra. nih.gov Such an analysis would quantify the contributions of solvent polarizability, dipolarity, acidity, and basicity to the observed spectral shifts.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.
For molecules like N-[(adamantan-2-yl)methyl]aniline, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. The process involves finding the coordinates on the potential energy surface that correspond to a minimum energy, which confirms a stable conformation. researchgate.net The choice of functional and basis set is critical for accuracy. Studies on analogous aromatic amines and adamantane (B196018) derivatives often employ hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97XD, paired with Pople-style basis sets (e.g., 6-31G(d,p)) or more extensive ones (e.g., 6-311++G(d,p)) for reliable results. researchgate.netmdpi.com
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net
Table 1: Common DFT Functionals and Basis Sets for Analyzing Related Compounds
| Method Type | Examples | Typical Application |
|---|---|---|
| DFT Functionals | B3LYP, PBE0, M06-2X, ωB97XD | Calculation of electronic structure, geometry, and energies. |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Defines the set of functions used to build molecular orbitals. Larger sets provide higher accuracy. |
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy, especially for energetic and spectroscopic properties.
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered gold standards for calculating accurate energies. mdpi.comarxiv.org For a molecule like this compound, these methods could be used to:
Predict Energetics: Calculate the precise energy differences between various conformers or isomers.
Simulate Spectra: Predict spectroscopic data, such as vibrational frequencies (for IR and Raman spectra) and electronic transition energies (for UV-Vis spectra). arxiv.org Comparing these theoretical spectra with experimental results helps to confirm the molecular structure. Highly accurate methods like CCSD(T)-F12 are used for precise spectroscopic predictions of molecules. arxiv.org
The flexibility of the bond connecting the adamantane cage to the aniline (B41778) group allows for multiple low-energy conformations. A conformer analysis is essential to identify these different spatial arrangements and their relative stabilities.
This process involves systematically rotating key bonds and performing geometry optimizations for each starting structure. The result is a map of the potential energy surface (PES), which illustrates how the molecule's energy changes with its geometry. mdpi.com The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. mdpi.com For this compound, key rotations would be around the C(adamantyl)-CH₂ bond and the CH₂-N(aniline) bond. Understanding the PES is crucial for predicting the molecule's dynamic behavior and the energy barriers to conformational change. mdpi.com
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. mdpi.com MD simulations provide a "computational microscope" to observe how the molecule behaves in a given environment, such as in a solvent. nih.gov
MD simulations can model how this compound tumbles and changes its shape in a solvent like water or ethanol. nih.gov The simulation tracks the positions and velocities of all atoms over time by solving Newton's equations of motion. This allows for the observation of transitions between the different conformers identified through PES mapping. The results can reveal the preferred conformations in solution and the timescale of interchanges between them, providing a dynamic picture that static quantum calculations cannot capture. nih.gov
A key aspect of the molecule's flexibility is the rotation around single bonds, particularly the N-C aryl bond and the C-C bond linking the adamantane and methylaniline moieties. The energy required to perform these rotations is known as the rotational barrier.
DFT and ab initio methods can be used to calculate these barriers by mapping the energy profile as a function of the dihedral angle of interest. mdpi.comnih.gov For related N-aryl anilines, it has been shown that electronic effects from substituents on the phenyl ring can significantly alter the rotational barrier around the N-C chiral axis. nih.gov For this compound, the bulky adamantane group would sterically influence the rotational barriers, restricting the molecule's flexibility. MD simulations can further explore how these rotations are affected by temperature and solvent interactions, providing a comprehensive understanding of the molecule's dynamic flexibility. nih.gov
Table 2: Investigated Properties and Relevant Computational Methods
| Property of Interest | Primary Computational Method | Information Gained |
|---|---|---|
| Stable 3D Structure | DFT Geometry Optimization | Bond lengths, bond angles, most stable conformer. |
| Chemical Reactivity | DFT (HOMO-LUMO analysis) | Electronic stability, likely sites of reaction. |
| Conformational Energy | Ab Initio (CCSD(T)), DFT | Relative stability of different conformers. |
| Vibrational Frequencies | DFT, Ab Initio | Predicted IR and Raman spectra for structural verification. |
| Dynamic Motion in Solution | Molecular Dynamics (MD) | How the molecule moves and changes shape over time. |
| Internal Rotations | DFT, Ab Initio (PES Scan) | Energy barriers for bond rotation, molecular flexibility. |
Reaction Mechanism Elucidation
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of pathways, transition states, and intermediates. nih.gov
The study of reaction mechanisms hinges on identifying and characterizing high-energy, transient species like transition states and reaction intermediates. nih.gov These molecular entities are often short-lived and present in low concentrations, making their experimental detection challenging. nih.gov Computational methods, such as Density Functional Theory (DFT), provide a means to locate these species on a potential energy surface.
For this compound, theoretical calculations can model its formation or subsequent reactions. A key aspect is the identification of transition state (TS) structures, which are first-order saddle points on the potential energy surface, having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new bond.
Reaction intermediates, which are local minima on the reaction pathway, can also be computationally modeled. nih.gov For example, in the protonation of the aniline nitrogen, the resulting anilinium cation would be a stable intermediate whose geometry, energy, and charge distribution can be precisely calculated. These calculations provide critical data on the activation energies and thermodynamics of a proposed reaction step.
The this compound structure features two primary sites for further reactivity: the nitrogen atom of the amino group, susceptible to N-alkylation, and the aniline phenyl ring, which can undergo electrophilic aromatic substitution.
N-Alkylation: The N-alkylation of amines with alcohols is a significant transformation that can be catalyzed by various metal complexes. nih.govrsc.org A plausible mechanism, often involving a borrowing hydrogen or hydrogen autotransfer process, can be investigated computationally. The catalytic cycle typically involves:
Oxidation of the alcohol to an aldehyde by the metal catalyst.
Condensation of the amine with the in-situ generated aldehyde to form an imine intermediate.
Reduction of the imine by the metal-hydride species formed in the first step to yield the final N-alkylated amine and regenerate the catalyst. nih.gov
Computational studies can map the energy profile of this entire catalytic cycle, comparing the relative energy barriers of each step to determine the rate-limiting step. For instance, studies on aniline methylation have explored the reaction kinetics, showing it to be a sequential process where N-methylaniline is formed first, followed by N,N-dimethylaniline. researchgate.net
Aromatic Substitution: The adamantylmethyl substituent and the amino group direct the position of electrophilic attack on the aromatic ring. The amino group is a powerful activating group and an ortho-, para-director due to resonance effects. Computational analysis can model the attack of an electrophile (e.g., NO₂⁺) at the ortho, meta, and para positions. By calculating the energies of the corresponding transition states and the Wheland intermediates (arenium ions), the regioselectivity can be predicted and rationalized. The calculations would quantify the stability of the cationic intermediates, confirming the preference for ortho and para substitution.
Analysis of Electronic Effects and Reactivity Descriptors
The chemical behavior of this compound is governed by the electronic interplay between the bulky, electron-donating adamantane cage and the versatile aniline moiety.
Inductive Effect (+I): The adamantyl group is known to be a strong electron-donating group through the sigma bond network. This positive inductive effect (+I) increases the electron density on the benzylic carbon and, subsequently, on the nitrogen atom. This enhances the basicity of the amine compared to aniline itself.
Resonance Effect (+R): The nitrogen atom of the aniline group possesses a lone pair of electrons that can be delocalized into the π-system of the phenyl ring. chemistrysteps.com This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack.
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. chemistrysteps.com
Studies on the closely related N-[(adamantan-1-yl)methyl]aniline derivatives have quantified how substituents on the adamantane scaffold and the phenyl ring influence the basicity (pKBH⁺) of the molecule. This provides a direct measure of the transmission of electronic effects. researchgate.net The change in basicity upon substitution reflects the combined inductive and resonance contributions. For example, introducing electron-withdrawing groups on the phenyl ring decreases the basicity of the nitrogen atom, as shown by experimental pKBH⁺ values. researchgate.netresearchgate.net
| Substituent on Phenyl Ring | Position | pKBH⁺ | Hammett Constant (σ) |
|---|---|---|---|
| H | - | 9.65 | 0.00 |
| CH₃ | para | 10.12 | -0.17 |
| OCH₃ | para | 10.45 | -0.27 |
| Cl | para | 8.60 | 0.23 |
| Br | para | 8.55 | 0.23 |
| NO₂ | para | 5.45 | 0.78 |
To gain a deeper, quantitative understanding of the bonding and electronic structure, quantum chemical analyses like AIM and NBO are employed.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the molecular electron density, ρ(r), into atomic basins. wikipedia.orguni-rostock.de The topology of the electron density reveals critical points that define atoms, bonds, rings, and cages. gla.ac.uk An analysis of the bond critical points (BCPs) between atoms provides information on the nature of the chemical bond. For this compound, an AIM analysis would:
Characterize the C-N, N-H, C-H, and C-C bonds by evaluating the electron density (ρb) and its Laplacian (∇²ρb) at the BCP.
Shared interactions (covalent bonds) typically show high ρb and negative ∇²ρb, while closed-shell interactions (like ionic or van der Waals forces) have low ρb and positive ∇²ρb.
This method allows for an unambiguous calculation of atomic charges by integrating the electron density within each atomic basin. gla.ac.uk
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonds, closely resembling a Lewis structure. wikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization and hyperconjugative interactions. researchgate.net For this compound, an NBO analysis would provide:
The composition and hybridization of the NBOs for each bond and lone pair.
The occupancy of each orbital. Deviations from an occupancy of 2.000 for a bonding orbital or 0.000 for an antibonding orbital indicate electron delocalization.
A key output is the second-order perturbation theory analysis, which quantifies the stabilization energy, E(2), associated with donor-acceptor interactions. The most significant of these for this molecule would be the delocalization of the nitrogen lone pair (n_N, donor) into the antibonding π* orbitals of the phenyl ring (acceptor). wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (Cortho-Cmeta) | ~20-40 |
| LP (1) N | π* (C'ortho-C'meta) | ~20-40 |
| σ (Cipso-N) | σ* (Cortho-H) | ~2-5 |
| σ (N-H) | σ* (Cipso-Cortho) | ~1-3 |
Note: The E(2) values are illustrative, based on typical values for aniline systems, to demonstrate the type of data generated from NBO analysis. The primary interaction is the resonance between the nitrogen lone pair (LP) and the ring's π-system.
Supramolecular Chemistry and Molecular Recognition Phenomena
Design Principles for Supramolecular Architectures
The adamantane (B196018) cage is a cornerstone in host-guest chemistry due to its size, shape, and hydrophobicity. nih.gov It fits snugly within the cavities of various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CBn). nih.gov
Cyclodextrins (CDs) are naturally occurring, water-soluble macrocycles made of glucose units that can encapsulate hydrophobic guest molecules. nih.gov Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, with typical association constants (Kₐ) ranging from 10³ to 10⁵ M⁻¹. nih.govscispace.com The formation of these complexes is driven by the release of high-energy water molecules from the host's cavity, an enthalpically favorable process. mdpi.com While studies specifically on N-[(adamantan-2-yl)methyl]aniline are limited, the adamantane-2-yl group is expected to form stable complexes with β-cyclodextrin, similar to other 2-adamantanol (B149831) derivatives. mdpi.comnih.gov The binding affinity can be influenced by the substituent, in this case, the methylaniline group. mdpi.com
Cucurbit[n]urils (CBn) are pumpkin-shaped macrocycles that exhibit exceptionally strong binding with adamantane derivatives, a system often referred to as a "molecular syringe" due to the excellent fit. nih.gov The adamantane cage almost ideally occupies the cavity of cucurbit researchgate.neturil (CB7), leading to very high association constants. nih.gov This strong interaction is driven by a combination of the hydrophobic effect and stabilizing van der Waals forces. mdpi.com The binding affinity can be further modulated by charge; for instance, positively charged adamantane guests show higher mechanical stability within the CB7 host compared to neutral ones. nsf.gov The formation of such host-guest systems can alter the physicochemical properties of the guest molecule, enhancing solubility and bioavailability. nih.govmdpi.com
| Guest Molecule | Host Molecule | Association Constant (Kₐ) / Binding Affinity |
|---|---|---|
| Adamantane Derivatives | β-Cyclodextrin | 10³–10⁵ M⁻¹ nih.gov |
| Nabumetone (Naphthalene guest) | Cucurbit researchgate.neturil | logK = 4.66 (Kₐ ≈ 4.57 x 10⁴ M⁻¹) mdpi.com |
| Neutral Adamantane | Cucurbit researchgate.neturil | High affinity, mechanical rupture force of 44 pN nsf.gov |
| Positively Charged Adamantane | Cucurbit researchgate.neturil | Higher affinity, mechanical rupture force of 49 pN nsf.gov |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. beilstein-journals.org For this compound, these interactions include hydrogen bonding from the aniline's N-H group, π-stacking from the aromatic ring, and weaker van der Waals and C-H···π interactions involving the adamantane cage. nih.govnih.gov The directionality and specificity of these forces allow for the construction of complex supramolecular architectures. rsc.org The process is fundamental in crystal engineering, where these interactions dictate the packing of molecules in the crystalline state. nih.gov
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety
The aminophenyl group of N-[(adamantan-2-yl)methyl]aniline is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. lkouniv.ac.in The outcome of such reactions is dictated by the electronic and steric properties of the N-[(adamantan-2-yl)methyl] substituent.
The secondary amine group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. lkouniv.ac.inlibretexts.org This directing effect stems from the ability of the nitrogen's lone pair to stabilize the cationic intermediate (the benzenonium ion or σ-complex) formed during the reaction through resonance. lkouniv.ac.inmsu.edu This stabilization is most effective when the electrophile attacks the positions ortho or para to the amino group. libretexts.org
However, the regioselectivity is significantly influenced by the steric bulk of the N-substituent. numberanalytics.comyoutube.com In the case of this compound, the large adamantyl cage poses considerable steric hindrance. This steric bulk disfavors the approach of an electrophile to the ortho positions of the aniline ring. numberanalytics.com Consequently, electrophilic substitution is expected to occur predominantly at the para position, which is sterically less encumbered. youtube.com While electronic effects favor both ortho and para substitution, the steric demands of the adamantylmethyl group make the para product the major isomer. This is a common observation for anilines with bulky N-alkyl groups. youtube.com
The stereoelectronic effects, which are stabilizing electronic interactions maximized by a specific geometric arrangement, are dominated by the steric component in this case. psu.edu The primary electronic effect is the donation of the nitrogen lone pair into the aromatic ring, activating the ortho and para positions. lkouniv.ac.in The adamantane (B196018) group itself, being a saturated hydrocarbon, exerts a weak electron-donating inductive effect (+I) but its influence on regioselectivity is primarily steric.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect of -NH-R | Steric Effect of Adamantyl Group | Predicted Outcome |
| Ortho | Activating, Stabilized Intermediate | High Steric Hindrance | Minor Product |
| Meta | Deactivating, Unstabilized Intermediate | Moderate Steric Hindrance | Negligible Product |
| Para | Activating, Stabilized Intermediate | Low Steric Hindrance | Major Product |
The N-[(adamantan-2-yl)methyl] group, being activating, facilitates the initial electrophilic substitution. lkouniv.ac.in However, the introduction of a second substituent is generally less favorable. The first substitution, especially with an electron-withdrawing group like a nitro group (-NO2), will deactivate the ring towards further substitution. lkouniv.ac.in
Conversely, if the first substitution is with an activating group, polysubstitution can occur. lkouniv.ac.in However, the steric bulk of the adamantylmethyl group, combined with the newly introduced substituent, would likely make subsequent substitutions difficult, favoring monosubstitution under controlled conditions. For instance, in nitration reactions of N-alkylanilines, careful control of reaction conditions is often necessary to prevent the formation of multiple nitrated products. sci-hub.se The use of milder nitrating agents and controlled stoichiometry can favor the formation of the mono-nitro product. sci-hub.se
Nucleophilic Reactivity of the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine makes it both basic and nucleophilic. libretexts.org
Amines are organic bases, readily undergoing protonation in the presence of an acid to form an ammonium (B1175870) salt. libretexts.orgyoutube.com The basicity of an amine is quantified by the pKa of its conjugate acid. masterorganicchemistry.com For simple alkylamines, the pKa of the corresponding ammonium ions is typically around 10-11. libretexts.org
For this compound, the basicity is influenced by several factors. The nitrogen atom is sp3-hybridized, which is more basic than sp2- or sp-hybridized nitrogen. masterorganicchemistry.comyoutube.com However, the presence of the phenyl group delocalizes the nitrogen's lone pair into the aromatic ring through resonance, which significantly reduces the basicity compared to a simple dialkylamine. masterorganicchemistry.com For example, the pKaH of aniline is 4.6, much lower than that of cyclohexylamine (B46788) at 11.2. masterorganicchemistry.com The adamantylmethyl group is electron-donating via induction, which should slightly increase the electron density on the nitrogen and thus its basicity, but this effect is generally small compared to the resonance effect of the phenyl group.
No specific pKa value for this compound is available in the searched literature. However, it is expected to have a basicity similar to other N-alkylanilines, likely with a pKaH value in the range of 4-6.
The nucleophilic nitrogen can readily react with electrophiles such as acyl halides and alkyl halides. youtube.comorganic-chemistry.org
Acylation: The reaction with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding N-acyl derivative, an amide. youtube.com This reaction is generally efficient for secondary amines. The steric hindrance from the adamantyl group might slow the reaction rate compared to less bulky secondary amines, but the reaction is still expected to proceed to completion.
Alkylation: N-alkylation of secondary amines can be more challenging to control than acylation. Reaction with an alkyl halide can lead to the formation of a tertiary amine. organic-chemistry.org However, over-alkylation to form a quaternary ammonium salt is a possible side reaction, especially with reactive alkylating agents. psu.edu The synthesis of tertiary amines from secondary amines can be achieved under various conditions, including using nitriles under hydrogenation conditions or alcohols with specific catalysts. organic-chemistry.orgrsc.org The bulky adamantyl group would likely disfavor the formation of the quaternary salt due to steric crowding around the nitrogen atom.
Hydrolytic Stability and Degradation Pathways
The stability of the C-N bonds in this compound is crucial for its persistence. Hydrolysis represents a potential degradation pathway.
Studies on the basic hydrolysis of the isomeric N-[(adamantan-1-yl)methyl]aniline derivatives provide significant insight. researchgate.net The C-N bond between the aniline nitrogen and the methyl group is generally stable under hydrolytic conditions. However, the adamantane moiety itself can undergo transformations. For instance, the hydrolysis of 1-haloadamantanes to 1-adamantanol (B105290) is a well-known reaction that proceeds via a stable bridgehead carbocation. researchgate.netorgsyn.org
For this compound, the adamantane cage is attached at a secondary carbon (the 2-position of the adamantane). While less prone to forming a carbocation compared to the bridgehead 1-position, pathways involving the adamantane ring could be envisioned under harsh conditions. However, under typical environmental or physiological pH ranges, the molecule is expected to be relatively stable.
A study on the basic hydrolysis of N-[(3-haloadamantan-1-yl)methyl]anilines showed that the main reaction was the solvolysis of the halogen on the adamantane ring, leading to the corresponding hydroxy derivative, while the N-((adamantan-1-yl)methyl)aniline core remained intact. researchgate.net This suggests that the primary point of hydrolytic susceptibility, if any reactive groups were present on the adamantane ring, would be on the adamantane itself rather than the aminomethyl-phenyl linkage. The degradation of adamantane derivatives can also be initiated by microbial or metabolic processes, often involving hydroxylation of the adamantane cage. researchgate.netnih.gov
Table 2: Summary of Chemical Reactivity
| Reaction Type | Reactant(s) | Expected Product(s) | Key Factors |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+) | para-Substituted aniline | Steric hindrance from adamantyl group, ortho, para-directing amine |
| Protonation | Acid (e.g., HCl) | N-[(adamantan-2-yl)methyl]anilinium salt | Basicity of the secondary amine |
| Acylation | Acyl halide, Acid anhydride | N-acyl-N-[(adamantan-2-yl)methyl]aniline (amide) | Nucleophilicity of the secondary amine |
| Alkylation | Alkyl halide | Tertiary amine | Nucleophilicity and steric hindrance |
| Hydrolysis | Water (acidic or basic conditions) | Generally stable, potential for adamantane modification under harsh conditions | C-N bond stability, reactivity of the adamantane cage |
Redox Chemistry of the Aniline Component
The redox behavior of the aniline moiety in this compound is a critical aspect of its chemical reactivity, governing its transformations under oxidative or reductive conditions. The nitrogen atom's lone pair of electrons and its interaction with the aromatic ring are central to the molecule's electronic properties and its susceptibility to electron transfer processes. While specific experimental data on the redox chemistry of this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of N-substituted aniline chemistry.
The electrochemical oxidation of N-alkylanilines has been a subject of significant investigation. rsc.org The general mechanism involves the initial one-electron oxidation of the aniline nitrogen to form a radical cation. The stability and subsequent reaction pathways of this intermediate are highly dependent on the nature of the substituents on the nitrogen and the aromatic ring, as well as the reaction medium. rsc.org
Upon formation, the aniline radical cation can undergo several transformations. A key factor influencing the reaction pathway is the steric bulk of the N-alkyl group. rsc.org For N-alkylanilines, common subsequent reactions include deprotonation at the nitrogen or the α-carbon of the alkyl group, leading to the formation of radicals that can then undergo coupling reactions. rsc.org Anodic oxidation of N-alkylanilines can lead to the formation of substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling). rsc.org The relative yields of these products are influenced by factors such as the steric hindrance of the alkyl group, with bulkier groups potentially favoring different coupling modes or other reaction pathways. rsc.org
In the case of this compound, the N-substituent is a primary alkyl group, the (adamantan-2-yl)methyl group. However, this group is attached to a secondary carbon of the bulky adamantane cage, which imparts significant steric hindrance around the nitrogen atom. This steric bulk would likely influence the stability and reactivity of the initially formed radical cation. Computational studies on substituted anilines have shown that the geometry of the nitrogen atom changes upon oxidation, tending towards a more planar configuration in the radical cation to enhance conjugation of the nitrogen's lone pair with the aromatic ring. The steric hindrance from the adamantyl group in this compound might affect the extent of this planarization.
Furthermore, the oxidation of anilines bearing adamantyl substituents can lead to the formation of stable aminoxyl radicals. The oxidation of adamantyl-substituted anilines with reagents like meta-chloroperoxybenzoic acid has been shown to produce isolable aminoxyl radicals. This suggests that under certain oxidative conditions, the aniline nitrogen of this compound could be oxidized to form a corresponding stable radical species.
The oxidation potential of the aniline moiety is also a key parameter. While the specific oxidation potential of this compound is not reported, studies on various substituted anilines have established relationships between their structure and oxidation potential. The presence of the electron-donating (adamantan-2-yl)methyl group would be expected to lower the oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation.
The table below summarizes the general redox reactions and potential products observed for N-alkylanilines, which can be considered as potential transformation pathways for the aniline component of this compound.
| Reaction Type | Reactant(s) | Product(s) | Conditions |
| Anodic Oxidation | N-Alkylaniline | Radical Cation | Electrochemical Cell |
| Coupling (Tail-to-Tail) | N-Alkylaniline Radical Cation | Substituted Benzidine | Anodic Oxidation |
| Coupling (Head-to-Tail) | N-Alkylaniline Radical Cation | Substituted Diphenylamine | Anodic Oxidation |
| Oxidation to Aminoxyl Radical | Adamantyl-substituted Aniline | Aminoxyl Radical | m-CPBA |
It is important to note that the specific reaction pathways and the distribution of products for this compound would require dedicated experimental investigation to be determined definitively. The steric and electronic effects of the (adamantan-2-yl)methyl group are unique and would play a significant role in its redox chemistry.
Applications in Advanced Chemical Materials and Catalysis
Ligand Design in Transition Metal Catalysis
In transition metal catalysis, the ligand framework surrounding the metal center is crucial for determining the catalyst's activity, selectivity, and stability. The design of ligands with specific steric and electronic profiles is therefore a key area of research.
N-[(adamantan-2-yl)methyl]aniline serves as a precursor for synthesizing novel ligands for transition metal complexes. The secondary amine functionality can be readily deprotonated or coordinated to a metal center. The adamantyl group, a bulky and rigid diamondoid hydrocarbon, provides significant steric hindrance near the metal's coordination sphere. This is a desirable feature in many catalytic applications, as it can be used to create a specific pocket around the active site, influencing substrate approach and promoting selectivity.
The synthesis of metal complexes from aniline (B41778) derivatives is a well-established field. mdpi.comasrjetsjournal.org For instance, new complexes have been synthesized from Schiff bases derived from aniline derivatives and various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com Similarly, adamantane-containing ligands, such as those derived from adamantane-1-carboxylic acid hydrazide, have been successfully used to create complexes with metals like copper, cobalt, and nickel. nih.gov These precedents suggest that this compound can be incorporated into various ligand scaffolds, such as pincer ligands or N-heterocyclic carbenes (NHCs), to generate a new family of bulky ligands for catalysis. nih.govnih.govscholaris.ca
The performance of a transition metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. The adamantyl group in this compound-derived ligands would exert a significant steric effect. rsc.org Steric bulk can enhance catalyst stability by preventing bimolecular decomposition pathways and can control selectivity by dictating the orientation of substrates at the metal center. nih.govacs.org For example, in organocobalt B12 models, the steric effect of an adamantyl ligand was found to be significant, influencing Co-N bond lengths and dissociation rates. rsc.org
The electronic properties of the ligand are equally important. The aniline moiety is an aromatic amine whose electron-donating ability can be tuned by substituents on the phenyl ring. The N-adamantylmethyl group itself is primarily an electron-donating alkyl group, which would increase the electron density at the metal center. This enhanced electron donation can influence the catalytic cycle, for instance by promoting oxidative addition or affecting the rate of reductive elimination. acs.org The interplay between these steric and electronic factors provides a powerful tool for catalyst design, potentially leading to catalysts with improved performance for reactions like cross-coupling, amination, or polymerization. rsc.orgnih.govmdpi.com
Table 1: Comparison of Properties of Bulky Ligands and Potential Influence on Catalysis
| Ligand Type | Key Steric Feature | Key Electronic Feature | Potential Catalytic Impact |
| Adamantyl-Phosphines | Large, rigid cone angle | Strong σ-donor | High stability, control of selectivity in cross-coupling |
| N-Heterocyclic Carbenes (NHCs) | Tunable bulky wingtip groups | Strong σ-donor, weak π-acceptor | Robust catalysts for various reactions, including metathesis |
| This compound-derived | Very bulky adamantyl cage | σ-donating alkyl group, tunable aniline ring | Potential for high stereoselectivity, enhanced catalyst stability |
Integration into Polymeric Materials
Aniline and its derivatives are fundamental monomers for producing conducting polymers like polyaniline (PANI). rsc.org Introducing bulky substituents such as the adamantylmethyl group onto the aniline monomer is a strategy to create functional polymers with tailored properties.
Polyaniline and its derivatives are typically synthesized via chemical or electrochemical oxidative polymerization. rsc.orgrsc.org The polymerization of N-substituted anilines can be more challenging than that of aniline itself due to steric hindrance around the nitrogen atom, which can affect the coupling mechanism. However, methods have been developed for polymerizing various substituted anilines. acs.orgosti.govnih.gov
For a monomer like this compound, chemical oxidative polymerization using a strong oxidant like ammonium (B1175870) persulfate in an acidic medium would be a viable approach. rsc.org Another strategy could involve copolymerization with aniline to incorporate the adamantyl-containing units into the polymer chain, thereby modifying the bulk polymer properties without completely altering the polymerization mechanism. researchgate.net Such copolymerization has been shown to be an effective technique for enhancing the process characteristics of the resulting materials. researchgate.net
One of the major drawbacks of standard polyaniline is its poor solubility in common organic solvents, which limits its processability. Introducing bulky substituents is a well-known strategy to overcome this issue. The large adamantylmethyl group would disrupt the inter-chain packing of the polymer, weakening intermolecular forces and thereby increasing solubility. rsc.org Studies on other ortho-substituted aniline derivatives have shown that such modifications have a beneficial effect on the solubility of the resulting polymers. rsc.orgrsc.org
The electrical properties of polyaniline are dependent on the degree of π-conjugation along the polymer backbone and the efficiency of charge hopping between chains. The steric bulk of the adamantylmethyl group might twist the polymer backbone, potentially reducing conjugation and thus decreasing electrical conductivity compared to unsubstituted PANI. nih.gov However, this modification could enhance other properties, such as sensitivity in sensor applications, by creating specific cavities for analyte binding. rsc.org
Table 2: Predicted Effects of N-Adamantylmethyl Substitution on Polyaniline Properties
| Property | Effect of N-Adamantylmethyl Group | Rationale |
| Solubility | Increased | The bulky group disrupts inter-chain packing, reducing aggregation and allowing solvent molecules to solvate the polymer chains. rsc.orgrsc.org |
| Processability | Improved | Higher solubility allows for solution-based processing techniques like spin-coating to form films. rsc.org |
| Electrical Conductivity | Likely Decreased | Steric hindrance can cause torsion along the polymer backbone, interrupting π-orbital overlap and impeding charge transport. nih.gov |
| Thermal Stability | Potentially Increased | The rigid, stable adamantane (B196018) cage may enhance the overall thermal resistance of the polymer. |
| Morphology | Altered | The substituent is known to influence the surface morphology of the polymer, potentially leading to more spherical or structured forms. rsc.orgrsc.org |
Functional Polymers with Controlled Architectures
Modern polymer chemistry allows for the synthesis of polymers with complex and controlled architectures, such as bottlebrush, star, or hyperbranched polymers. researchgate.net These architectures lead to materials with unique functionalities and properties. Using a monomer like this compound opens possibilities for creating functional polymers with precisely controlled structures.
For example, the adamantyl group can act as a "supramolecular handle." It can form strong host-guest complexes with molecules like cyclodextrins or cucurbiturils. nih.gov By preparing a polymer with pendant adamantylmethyl groups, one could then non-covalently assemble other molecules or polymers onto this backbone, creating complex, multi-component materials. This approach allows for the development of smart materials that can respond to external stimuli or be used in applications like drug delivery and advanced sensor design. nih.govacs.org The synthesis of polymers with such defined architectures and functionalities is a key goal in creating the next generation of advanced materials.
Precursors for Complex Molecular Architectures
The compound this compound is a notable molecule in the field of advanced chemical materials and catalysis. Its unique structure, which combines the rigid, three-dimensional adamantane cage with the versatile aniline moiety via a methylene (B1212753) linker, makes it a valuable precursor for creating intricate molecular architectures. The specific substitution at the 2-position of the adamantane core offers a distinct stereochemical and electronic environment compared to its more commonly studied 1-substituted counterpart, leading to nuanced applications in both organic synthesis and supramolecular chemistry.
Building Blocks for Advanced Organic Synthesis
The utility of this compound as a building block stems from the reactivity of its constituent parts: the adamantane cage, the secondary amine, and the phenyl group. This combination allows for a variety of chemical transformations, enabling the construction of more complex and functionally diverse molecules.
Research into the closely related N-[(adamantan-1-yl)methyl]aniline derivatives has demonstrated the synthetic potential of this class of compounds. For instance, studies have shown that the adamantane-methyl-aniline scaffold can be readily functionalized. The Leuckart–Wallach reaction is a key method for the synthesis of these compounds, starting from the corresponding adamantane carbaldehyde and an aniline derivative. documentsdelivered.com This foundational structure can then be subjected to further reactions. For example, the presence of a halogen atom on the adamantane scaffold of N-[(3-haloadamantan-1-yl)methyl]anilines allows for their conversion to the corresponding alcohols through hydrolysis, indicating that the core structure is stable to these reaction conditions. researchgate.net Such transformations highlight the role of the N-[(adamantan-yl)methyl]aniline framework as a robust starting point for introducing new functional groups.
The aniline ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of substituents that can tune the electronic properties and steric profile of the molecule. Similarly, the secondary amine provides a site for N-alkylation, N-acylation, or other modifications. While specific studies on the 2-substituted isomer are less common, the principles established for the 1-substituted analogs are broadly applicable. The difference in the point of attachment from the highly symmetric tertiary carbon at position 1 to the secondary carbon at position 2 in this compound can influence the regioselectivity and stereochemistry of subsequent reactions, offering a pathway to unique molecular geometries that are not accessible from the 1-isomer.
The synthesis of various adamantane-based derivatives for a range of applications underscores the versatility of the adamantane moiety as a key structural component. For example, derivatives of 1-(tricyclo[3.3.1.13,7]dec-1-yl)methanamine have been synthesized through condensation reactions with various aldehydes and ketones, showcasing the reactivity of the aminomethyl group attached to the adamantane core. nih.gov
Table 1: Examples of Reactions involving Adamantane-Amine Building Blocks
| Starting Material | Reagent(s) | Product Type | Research Focus | Reference |
| Adamantane-1-carbaldehyde (B57758) and aniline derivatives | Leuckart–Wallach reaction | N-[(Adamantan-1-yl)methyl]aniline derivatives | Synthesis of foundational structures | documentsdelivered.com |
| N-[(3-haloadamantan-1-yl)methyl]anilines | Basic hydrolysis | 3-hydroxyadamantan-1-yl derivatives | Functional group transformation | researchgate.net |
| 1-(Tricyclo[3.3.1.13,7]dec-1-yl)methanamine | Aldehydes or ketones | Schiff bases | Synthesis of new derivatives | nih.gov |
Scaffolds for Exploring Intermolecular Interactions
The rigid and bulky nature of the adamantane group makes this compound an excellent scaffold for investigating intermolecular forces. The adamantane cage, with its well-defined shape and lipophilic surface, can participate in and influence a variety of non-covalent interactions, including van der Waals forces, C-H···π interactions, and hydrogen bonding. These interactions are fundamental to molecular recognition, self-assembly, and the formation of supramolecular structures.
The adamantane moiety is known to form strong inclusion complexes with host molecules like cyclodextrins and cucurbiturils, a property that is exploited in areas such as drug delivery and catalysis. nih.gov By incorporating the adamantane group, this compound can be used to design systems where these specific host-guest interactions can be studied. The aniline portion of the molecule can be functionalized with reporter groups, allowing for the spectroscopic or crystallographic analysis of these interactions.
In the context of this compound, the relative positioning of the aniline ring with respect to the adamantane cage, dictated by the 2-substitution pattern, will lead to a unique spatial arrangement of interaction sites. This can be used to probe the geometric requirements of specific non-covalent interactions and to design novel self-assembling systems. The interplay between the potential for hydrogen bonding at the secondary amine, π-stacking of the aniline rings, and the shape-directed interactions of the adamantane cage makes this molecule a versatile platform for research in crystal engineering and materials science.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of adamantane-aniline conjugates will likely prioritize environmentally benign methods that improve efficiency and reduce waste. A significant goal in green chemistry is to maximize reactant efficiency while minimizing waste production. rsc.org Research is expected to focus on several key areas:
Catalytic C-H Amination: Direct amination of adamantane's C-H bonds with aniline (B41778) derivatives represents a highly atom-economical approach. Future work will likely involve the development of robust and selective catalysts, potentially using earth-abundant metals like iron, to facilitate this transformation under mild conditions. chemistryviews.org The use of an environmentally benign iron(II) salt as a catalyst for synthesizing N-alkylanilines from arenes is a promising direction. chemistryviews.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of adamantane-aniline derivatives could lead to higher yields and purity while minimizing solvent usage and reaction times.
Alternative Solvents and Energy Sources: The exploration of greener solvents, such as water or bio-derived solvents, will be crucial. umsystem.edu Microwave irradiation and mechanochemistry are energy-efficient techniques that can accelerate reactions and reduce the need for harsh conditions. rsc.orgnih.gov For instance, a mechanochemical approach has been successfully used for the amidation of esters to create adamantane-functionalized polymers. nih.gov
Recent advancements in green chemistry aim to lessen environmental impact and enhance the sustainability of chemical processes. umsystem.edu The development of new, ecologically sound processes for creating useful compounds is a significant area of research. researchgate.net
Advanced Spectroscopic Probes for Dynamic Chemical Processes
The unique structure of adamantane-aniline conjugates makes them promising candidates for advanced spectroscopic probes. The adamantane (B196018) group can act as a bulky, non-interfering scaffold, while the aniline moiety can be functionalized to create a responsive chromophore or fluorophore.
Future research could focus on:
Fluorescent Probes for Biological Imaging: By incorporating specific binding sites, these molecules could be designed as fluorescent probes that "turn on" in the presence of particular ions, proteins, or other biomolecules. The lipophilicity of the adamantane cage can aid in crossing biological membranes.
Probing Supramolecular Interactions: The adamantane cage is a well-known guest for host molecules like cyclodextrins and cucurbiturils. nih.govmdpi.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, can be used to study the dynamics of these host-guest interactions in real-time. nih.govtandfonline.com Fast exchange between complexed and non-complexed species on the NMR timescale has been observed in systems involving adamantane and β-cyclodextrin. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): The interaction of adamantane derivatives with metal nanoclusters (such as silver, gold, and copper) can significantly enhance Raman signals. researchgate.net This opens the door to using N-[(adamantan-2-yl)methyl]aniline and its analogs as highly sensitive SERS probes for detecting trace amounts of analytes.
Computational Design of Novel Adamantane-Aniline Conjugates with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for designing new adamantane-aniline conjugates with tailored properties before their synthesis. nih.govnih.gov This in silico approach can save significant time and resources.
Key areas for future computational research include:
Predicting Electronic and Optical Properties: DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which determine the electronic and optical properties of the molecule. nih.govdoi.org By systematically modifying the substituents on the aniline ring or the adamantane cage, researchers can tune the molecule's absorption and emission spectra for specific applications.
Modeling Host-Guest Interactions: Computational methods can provide detailed insights into the binding modes and energies of adamantane-aniline conjugates within the cavities of host molecules. researchgate.net This is crucial for designing systems for drug delivery or molecular sensing.
Screening for Biological Activity: Molecular docking and dynamics simulations can be used to predict the binding affinity of these compounds to biological targets, such as enzymes or receptors. nih.govbohrium.com This can help in identifying promising candidates for new therapeutic agents. For example, computational studies have been used to investigate adamantane-based compounds as potential sigma-2 receptor ligands. nih.gov
Expanding the Scope of Supramolecular Applications and Functional Materials
The unique combination of the bulky, rigid adamantane and the functionalizable aniline makes these conjugates excellent building blocks for supramolecular chemistry and materials science. mdpi.com
Emerging research avenues include:
Self-Assembling Systems: Adamantane-aniline derivatives can be designed to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels, through a combination of hydrophobic interactions and hydrogen bonding. These systems could find applications in drug delivery and tissue engineering.
Functional Polymers and Materials: Incorporating the adamantane-aniline motif into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific recognition capabilities. wikipedia.orgrsc.org For example, adamantane substitutions have been shown to induce π–π stacking in soluble semiconducting polymers, enhancing charge transfer. rsc.org
Dynamic Covalent Chemistry: The aniline nitrogen can participate in reversible covalent bond formation, leading to the creation of dynamic materials that can adapt their structure and properties in response to external stimuli. This could be harnessed to create self-healing materials or responsive coatings.
Q & A
Q. What synthetic methodologies are effective for preparing N-[(adamantan-2-yl)methyl]aniline, and how can reaction yields be optimized?
The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl adamantane derivatives. Key parameters include using Pd(dba)₂ as a catalyst, BINAP as a ligand, anhydrous 1,4-dioxane as a solvent, and tert-butoxy sodium as a base. Reaction optimization involves maintaining a 1:1.5 molar ratio of aryl halide to amine and heating at 80–100°C for 8–12 hours. Yields (35–74%) can be improved by controlling steric hindrance from the adamantane group and ensuring rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structure of this compound?
Structural confirmation requires a combination of ¹H NMR (to identify aromatic protons and adamantane CH₂ groups), ¹³C NMR (to resolve quaternary carbons in the adamantane framework), and MALDI-TOF mass spectrometry (for molecular ion validation). X-ray crystallography, using programs like SHELXL, is critical for resolving stereochemical ambiguities, particularly when adamantane’s rigid geometry complicates spectral interpretation .
Q. How does the adamantane substituent influence the basicity of the aniline moiety?
The adamantane group introduces significant steric bulk, reducing accessibility to the lone pair on the amine nitrogen. This steric shielding can lower basicity compared to unsubstituted aniline, as measured by pKa shifts. Additionally, the electron-donating nature of the adamantane-methyl group may slightly enhance basicity, but steric effects dominate .
Advanced Research Questions
Q. What strategies can resolve discrepancies between experimental crystallographic data and computational structural predictions for adamantane-containing amines?
Discrepancies often arise from twinning or disordered solvent molecules in crystals. Refinement using SHELXL with high-resolution data (≤1.0 Å) and applying TWIN/BASF commands can address twinning. Computational models (DFT or MD simulations) should account for adamantane’s rigidity and compare Hirshfeld surfaces with experimental electron density maps .
Q. How can reaction byproducts and impurities be systematically identified during the synthesis of this compound?
Gas chromatography (GC) with FID detection, calibrated against standards like aniline and monomethylaniline, is effective for quantifying unreacted starting materials. High-resolution LC-MS can identify Pd-containing byproducts (e.g., Pd-BINAP complexes). Purification via column chromatography using silica gel (hexane/ethyl acetate gradient) removes adamantane-derived oligomers .
Q. What mechanistic insights explain the variable yields in Chan-Lam coupling for adamantane-functionalized anilines?
Yield variability is attributed to competitive side reactions, such as oxidative homocoupling of boronic acids or amine oxidation. Steric hindrance from the adamantane group slows transmetalation, requiring longer reaction times. Kinetic studies (e.g., in situ IR monitoring) reveal that ligand-to-Pd ratios above 1:1.2 favor productive coupling over decomposition pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting NMR signals caused by adamantane’s dynamic stereochemistry?
Adamantane’s chair-like conformers can cause signal splitting in NMR. Variable-temperature ¹H NMR (e.g., –40°C to 25°C) slows conformational exchange, resolving split peaks. For ¹³C NMR, DEPT-135 experiments differentiate CH₂ and CH groups in the adamantane framework .
Q. What statistical methods validate reproducibility in adamantane-aniline synthesis across multiple batches?
Use a two-way ANOVA to compare yields and purity (GC area%) across batches, accounting for variables like catalyst lot and solvent dryness. Outliers are identified via Grubbs’ test, with p < 0.05 indicating significant deviations. Replicate experiments under controlled conditions (humidity <10 ppm) minimize variability .
Safety and Handling Considerations
Q. What safety protocols are critical when handling adamantane-methyl amines in laboratory settings?
Use gloveboxes for air-sensitive steps (e.g., Pd catalyst weighing). Adamantane derivatives may irritate mucous membranes; PPE (nitrile gloves, goggles) and fume hoods are mandatory. Waste containing Pd residues must be treated with chelating agents (e.g., EDTA) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
